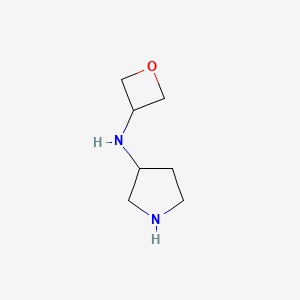
4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile is a chemical compound known for its unique structure and properties It features a pyrrolidinyl group attached to a benzonitrile core, with a trifluoromethyl group enhancing its chemical reactivity and stability
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile typically involves the reaction of 2-(trifluoromethyl)benzonitrile with a suitable pyrrolidinone derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances its binding affinity to specific enzymes or receptors, leading to various biological effects. The pyrrolidinyl group may also play a role in modulating its activity and stability.
相似化合物的比较
4-(2-Oxo-1-pyrrolidinyl)benzonitrile: Lacks the trifluoromethyl group, resulting in different reactivity and stability.
2-(Trifluoromethyl)benzonitrile: Lacks the pyrrolidinyl group, affecting its overall chemical properties.
4-(2-Oxo-1-pyrrolidinyl)-benzoic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different applications and reactivity.
Uniqueness: 4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile stands out due to the presence of both the trifluoromethyl and pyrrolidinyl groups, which confer unique chemical properties and potential applications. Its combination of stability, reactivity, and biological activity makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C12H9F3N2O |
|---|---|
分子量 |
254.21 g/mol |
IUPAC 名称 |
4-(2-oxopyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)10-6-9(4-3-8(10)7-16)17-5-1-2-11(17)18/h3-4,6H,1-2,5H2 |
InChI 键 |
OJVAANJECTWKPI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


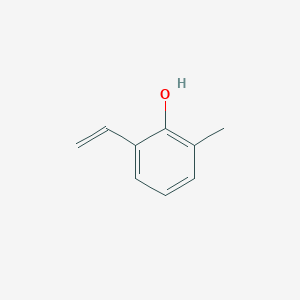
![3-[7-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B13707047.png)

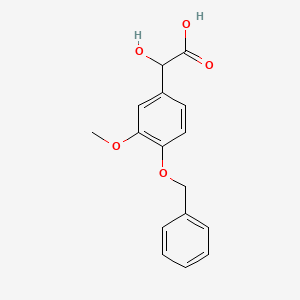
![1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride](/img/structure/B13707057.png)
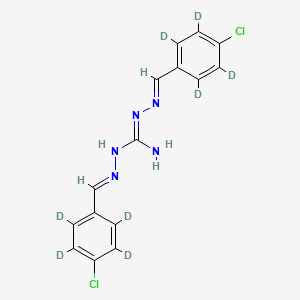
![Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate](/img/structure/B13707068.png)
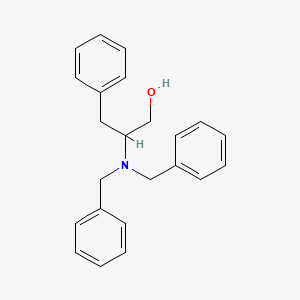
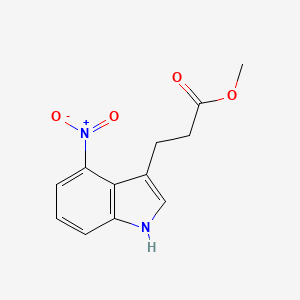

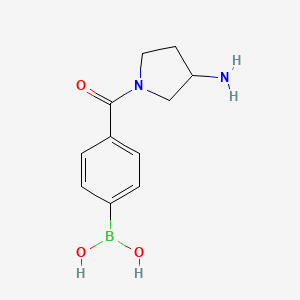

![2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one](/img/structure/B13707110.png)
